![molecular formula B5NaO8 B13817539 Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane](/img/structure/B13817539.png)
Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane: is a complex boron-oxygen compound that features a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane typically involves the reaction of boron compounds with sodium hydroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is then heated to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using boron oxide and sodium hydroxide. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Análisis De Reacciones Químicas
Types of Reactions: Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds with higher oxidation states, while reduction may produce compounds with lower oxidation states.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane is used as a precursor for the synthesis of other boron-containing compounds. It is also studied for its unique structural properties and reactivity.
Biology: In biology, this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: In medicine, research is ongoing to investigate the compound’s potential as an antimicrobial agent and its ability to interact with biological membranes.
Industry: In industry, this compound is used in the production of advanced materials, including ceramics and glass, due to its thermal stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form stable complexes with these targets, leading to changes in their structure and function. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding.
Comparación Con Compuestos Similares
Sodium borohydride: A reducing agent commonly used in organic synthesis.
Sodium perborate: An oxidizing agent used in detergents and bleaching products.
Sodium metaborate: Used in the production of borosilicate glass and ceramics.
Uniqueness: Sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane is unique due to its tricyclic structure and the presence of multiple boron-oxygen bonds. This gives it distinct chemical and physical properties compared to other boron-containing compounds.
Propiedades
Fórmula molecular |
B5NaO8 |
|---|---|
Peso molecular |
205.1 g/mol |
Nombre IUPAC |
sodium;5-oxido-2,4,6,8,10,11,12-heptaoxa-1,3,5,7,9-pentaboratricyclo[5.3.1.13,9]dodecane |
InChI |
InChI=1S/B5O8.Na/c6-1-7-2-9-4-11-3(8-1)12-5(10-2)13-4;/q-1;+1 |
Clave InChI |
OMTPUBZTWPDCNV-UHFFFAOYSA-N |
SMILES canónico |
B1(OB2OB3OB(O1)OB(O2)O3)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)

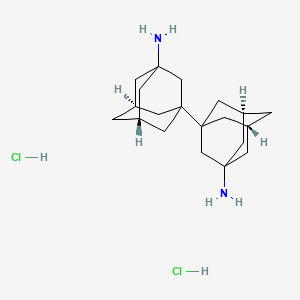
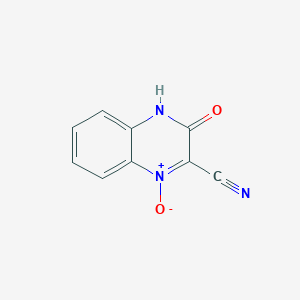
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
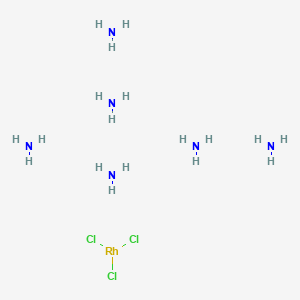
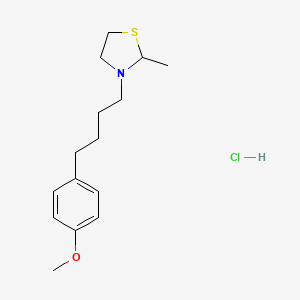
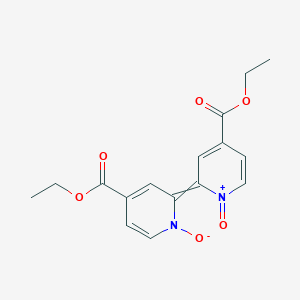

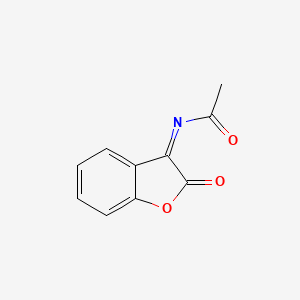
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
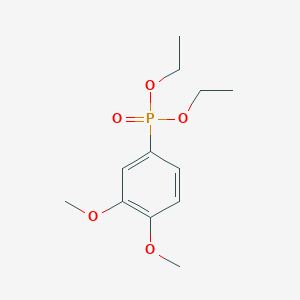
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)
